molecular formula C11H10FNO3 B1455409 2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid CAS No. 1184109-81-6

2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B1455409
CAS No.: 1184109-81-6
M. Wt: 223.2 g/mol
InChI Key: NKHUCLYOABFQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula C11H10FNO3 It belongs to the class of benzoic acids and is characterized by the presence of a fluorine atom and a pyrrolidinone ring attached to the benzene ring

Scientific Research Applications

2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid” can be found from the chemical suppliers . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. Additionally, this compound can form complexes with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This compound may also influence the production and utilization of energy within cells, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and localization within cells. Once inside the cell, this compound may accumulate in specific compartments or organelles, where it exerts its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological activity. For example, this compound may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect energy production and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 2-fluorobenzoic acid with pyrrolidinone under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2-fluorobenzoic acid and the amine group of pyrrolidinone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of both a fluorine atom and a pyrrolidinone ring, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-9-4-3-7(6-8(9)11(15)16)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHUCLYOABFQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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